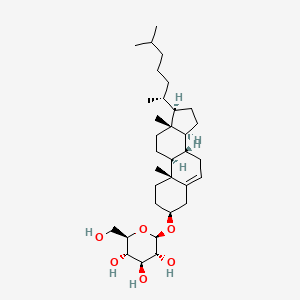

Glucósido de colesterol

Descripción general

Descripción

Synthesis Analysis

Cholesteryl glucoside synthesis involves complex biochemical pathways and enzymatic reactions. A significant study demonstrated that cholesterol glucosylation activity is catalyzed by the enzyme β-glucosidase 1 (GBA1), which performs a transglucosylation reaction using glucosylceramide (GlcCer) as the glucose donor, rather than UDP-Glucose. This novel function of GBA1 highlights a unique pathway for glycolipid metabolism in mammals, contributing to our understanding of cholesteryl glucoside synthesis in biological systems (Akiyama et al., 2013).

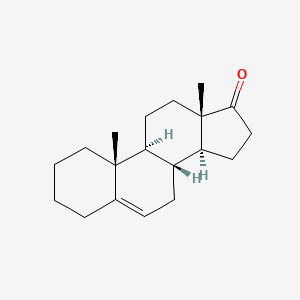

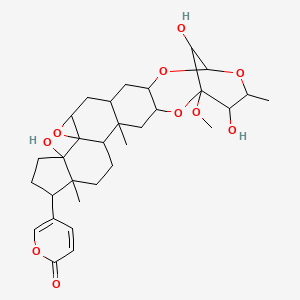

Molecular Structure Analysis

The molecular structure of cholesteryl glucoside and its derivatives has been extensively studied through synthetic and analytical methods. Nguyen et al. (2014) achieved step-economical syntheses of cholesteryl-6-O-phosphatidyl-α-D-glucopyranosides, unique to Helicobacter pylori, using regioselective deprotection and phosphoramidite coupling techniques. This work provided critical insights into the structural characterization of cholesteryl glucoside derivatives, facilitating further glycolipidomic profiling and biological studies (Nguyen et al., 2014).

Chemical Reactions and Properties

The chemical properties of cholesteryl glucoside are influenced by its unique structure, enabling specific reactions and interactions within biological systems. Notably, the synthesis and regioselective enzymatic acylation of cholesteryl glucoside derivatives have been explored, demonstrating the compound's versatility in chemical modifications and its potential for creating novel glycolipid structures with specific biological functions (Pączkowski et al., 2007).

Physical Properties Analysis

The physical properties of cholesteryl glucoside, such as its effects on membrane dynamics and interactions with other lipids, have been a focus of research. Hanashima et al. (2020) investigated how glucosylation of cholesterol affects its ordering and interactions in membranes, revealing that cholesteryl-β-D-glucoside (ChoGlc) significantly reduces the ordering effect of cholesterol on sphingomyelin chains, thereby altering the membrane's physical properties. This research sheds light on the impact of cholesteryl glucoside on lipid bilayer dynamics and its potential roles in cell membrane organization and function (Hanashima et al., 2020).

Chemical Properties Analysis

The chemical properties of cholesteryl glucoside contribute to its biological functions and interactions within the cell. Studies have highlighted its role in activating heat shock transcription factors and expressing heat shock proteins, indicative of its involvement in cellular stress responses. The enzymatic pathways and molecular mechanisms underlying cholesteryl glucoside's synthesis and function in biological systems provide valuable insights into its chemical properties and their implications for cellular physiology (Akiyama et al., 2013).

Aplicaciones Científicas De Investigación

Papel en la defensa de la autofagia contra los microbios invasores

El glucósido de colesterol juega un papel crucial en la defensa de la autofagia contra los microbios invasores. Por ejemplo, Helicobacter pylori, una bacteria que puede causar úlceras estomacales y cáncer, es auxótrofa para el colesterol y convierte el colesterol en derivados de this compound {svg_1}. La bacteria utiliza estos derivados para escapar de la autofagia de las células huésped, un proceso que generalmente ayuda a defenderse contra las invasiones microbianas {svg_2}.

Implicación en la degradación lisosómica

Se ha encontrado que los derivados del this compound, particularmente el 6ʹ-O-acil-α-d-glucósido de colesterol (CAG), deterioran la degradación lisosómica, que es un proceso clave en el reciclaje de los componentes celulares {svg_3}. Este deterioro apoya la supervivencia de Helicobacter pylori intracelular {svg_4}.

Participación en la remodelación de lípidos de membrana

El this compound participa en la remodelación de lípidos de membrana, un proceso que es crucial para mantener la integridad y la funcionalidad de las membranas celulares {svg_5}. En el contexto de la infección por Helicobacter pylori, la manipulación de la biosíntesis del 6'-acilthis compound (un derivado del this compound) puede conducir a la erradicación de la bacteria {svg_6}.

Impacto en la adhesión bacteriana

Ciertos derivados del this compound pueden afectar la adhesión bacteriana, un paso crítico en el establecimiento de muchas infecciones bacterianas {svg_7}. Por ejemplo, se ha encontrado que derivados específicos inhiben la adhesión de Helicobacter pylori a las células de adenocarcinoma gástrico humano {svg_8}.

Uso en la terapia anti-Helicobacter pylori

Debido a sus funciones en la adhesión bacteriana y la remodelación de lípidos de membrana, el this compound tiene aplicaciones potenciales en el desarrollo de nuevas terapias anti-Helicobacter pylori {svg_9}. Por ejemplo, los tratamientos que alteran la cadena acilo del this compound pueden reducir significativamente la adhesión bacteriana, mostrando promesa como un nuevo enfoque terapéutico {svg_10}.

Efecto anti-úlcera potencial

Se ha sugerido que el this compound tiene un efecto anti-úlcera {svg_11}. Sin embargo, se necesitan más investigaciones para comprender completamente esta aplicación potencial.

Mecanismo De Acción

Direcciones Futuras

Cholesteryl glucoside has been found to enhance the adhesion of Helicobacter pylori to gastric epithelium . Future studies are needed to determine whether inhibition of H. pylori-specific cholesteryl glucosides constitutes a target for the development of new therapeutic molecules for H. pylori-induced inflammation and malignancies .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCJUNYLQOAIM-UQBZCTSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331472 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-61-2 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)

![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)